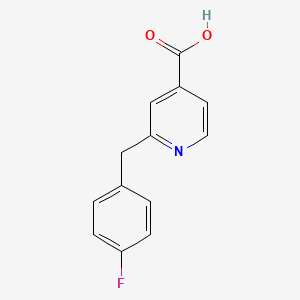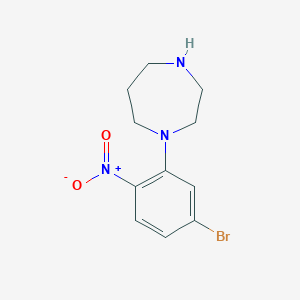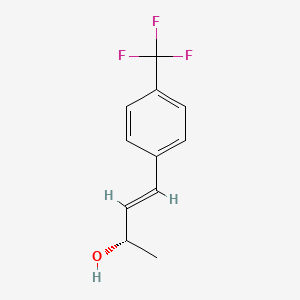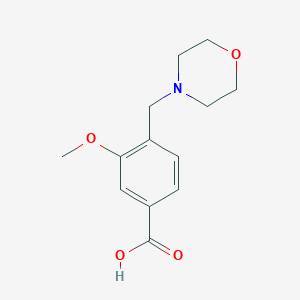![molecular formula C11H15NS B12079848 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-methylphenylmethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and azetidine.
Formation of the Sulfanyl Group: The 3-methylbenzyl chloride is reacted with sodium sulfide to form 3-methylbenzyl sulfide.
Azetidine Ring Formation: The 3-methylbenzyl sulfide is then reacted with azetidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(Phenyl)methyl]sulfanyl}azetidine: Lacks the methyl group on the phenyl ring.
3-{[(4-Methylphenyl)methyl]sulfanyl}azetidine: Has the methyl group in a different position on the phenyl ring.
3-{[(3-Methylphenyl)methyl]sulfanyl}pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the azetidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NS |
|---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
3-[(3-methylphenyl)methylsulfanyl]azetidine |
InChI |
InChI=1S/C11H15NS/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |
InChI-Schlüssel |
AQESDVAARUXUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
